Galloylpaeoniflorin
Overview
Description
Galloylpaeoniflorin is a natural monoterpenoid compound isolated from the roots of Paeonia lactiflora Pall . It exhibits strong androgen receptor (AR) binding activity .
Synthesis Analysis
The biosynthesis pathway of Galloylpaeoniflorin is speculated to originate from paeoniflorin, such as benzoylpaeoniflorin . The universal precursor, isopentenyl pyrophosphate (IPP), and its isomer, dimethylallyl diphosphate (DMAPP), are synthesized in the first stage .Molecular Structure Analysis
The molecular weight of Galloylpaeoniflorin is 632.58 . The InChI code is1S/C30H32O15/c1-27-11-29 (39)18-9-30 (27,28 (18,26 (44-27)45-29)12-41-23 (37)13-5-3-2-4-6-13)43-25-22 (36)21 (35)20 (34)17 (42-25)10-40-24 (38)14-7-15 (31)19 (33)16 (32)8-14/h2-8,17-18,20-22,25-26,31-36,39H,9-12H2,1H3/t17-,18-,20-,21+,22-,25+,26-,27+,28+,29-,30+/m1/s1
. Chemical Reactions Analysis
The biosynthesis pathway of Galloylpaeoniflorin involves several enzymes including terpene synthase (TPS), cytochrome P450 (CYP), UDP-glycosyltransferase (UGT), and BAHD acyltransferase .Scientific Research Applications
Oncology
Galloylpaeoniflorin has shown promise in the field of oncology, particularly in the treatment of non-small cell lung cancer (NSCLC). Studies have demonstrated that Galloylpaeoniflorin can inhibit the proliferation and metastasis of NSCLC cells through the AMPK/miR-299-5p/ATF2 signaling pathway . It has been found to be cytotoxic to cancer cells and to reduce tumor growth in vivo .
Neurology
In neurology, Galloylpaeoniflorin has been researched for its neuroprotective effects. It has been found to attenuate cerebral ischemia-reperfusion-induced neuroinflammation and oxidative stress via the PI3K/Akt/Nrf2 activation pathway . Additionally, it has shown inhibitory bioactivities in human neuroblastoma cells, suggesting potential applications in treating neurodegenerative diseases .
Immunology
Galloylpaeoniflorin exhibits anti-inflammatory activities, which are crucial in immunological responses. It has been studied for its therapeutic effects in pediatric pneumonia, where it alleviates inflammation and oxidative stress . This indicates its potential role in modulating immune responses in various inflammatory conditions.
Pharmacology
Galloylpaeoniflorin has been reviewed for its pharmacological effects in the nervous system, showing preventive and therapeutic effects in various types of nervous system disorders . Its diverse biological activities make it a compound of interest for developing new pharmacological treatments.
Traditional Medicine
Traditionally, Galloylpaeoniflorin, derived from peony roots, has been used in herbal medicine for its health-strengthening properties. Network pharmacology studies have identified its antitumor effects and its role in cancer treatment as part of health-strengthening herbal medicine .
Mechanism of Action
Target of Action
Paeoniflorin, galloyl- has been shown to target several key proteins and pathways in the body. It has been found to interact with NF-κB , a protein complex that controls transcription of DNA, cytokine production, and cell survival . It also targets IL-6 and IL-10 , two important cytokines involved in inflammatory responses . Furthermore, it has been suggested to interact with MAPK, PI3K-AKT , and other pathways .
Mode of Action
Paeoniflorin, galloyl- interacts with its targets to bring about various changes in the body. It inhibits the expression of NF-κB p65 through blocking the phosphorylation of IκBa , thus affecting the proliferation of certain cells . It also inhibits the expression of IL-6 and IL-10 and the phosphorylation of p38 in pancreatic cancer cells, thereby reducing inflammation .
Biochemical Pathways
The compound affects several biochemical pathways. It plays a crucial role in the regulation of MAPK, PI3K-AKT , and other pathways . It also impacts the progression of hepatocellular carcinoma by downregulating the 5-HT1D inhibitory Wnt/β-Catenin pathway .
Pharmacokinetics
It is known that the compound has low bioavailability
Result of Action
The action of Paeoniflorin, galloyl- results in several molecular and cellular effects. It has been shown to inhibit tumor proliferation and promote apoptosis . It also slows the index of mesangial expansion and tubulointerstitial injury, reduces the 24-h urinary protein excretion rate, and decreases the expression of anti-inflammatory mediators .
Action Environment
The action of Paeoniflorin, galloyl- can be influenced by various environmental factors. For instance, the annual average temperature, annual precipitation, annual sunshine duration, annual total solar radiation, and soil type of the plant habitat can affect the paeoniflorin content .
Safety and Hazards
Future Directions
properties
IUPAC Name |
[6-[[2-(benzoyloxymethyl)-6-hydroxy-8-methyl-9,10-dioxatetracyclo[4.3.1.02,5.03,8]decan-3-yl]oxy]-3,4,5-trihydroxyoxan-2-yl]methyl 3,4,5-trihydroxybenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H32O15/c1-27-11-29(39)18-9-30(27,28(18,26(44-27)45-29)12-41-23(37)13-5-3-2-4-6-13)43-25-22(36)21(35)20(34)17(42-25)10-40-24(38)14-7-15(31)19(33)16(32)8-14/h2-8,17-18,20-22,25-26,31-36,39H,9-12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLFIUQCKSSAFFU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC3(C4CC1(C4(C(O2)O3)COC(=O)C5=CC=CC=C5)OC6C(C(C(C(O6)COC(=O)C7=CC(=C(C(=C7)O)O)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H32O15 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
632.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Paeoniflorin, galloyl- |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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